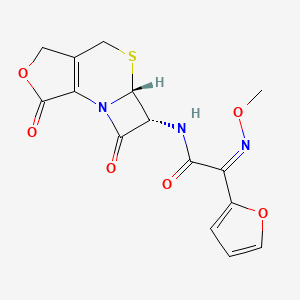
Fenbendazole amine hydrochloride
Descripción general
Descripción
Fenbendazole amine hydrochloride is a compound with the molecular formula C13H12ClN3S . It is also known by other names such as 5-Phenylthio-2-aminobenzimidazole hydrochloride . The molecular weight of this compound is 277.77 g/mol .
Synthesis Analysis
A synthetic method of fenbendazole involves several steps . The process starts with a condensation reaction between 5-chloro-2-nitroaniline and an aqueous solution of thiophenol sodium in a mixed solution of n-propanol and water to obtain 5-thiophenyl-2-nitroaniline . This is then subjected to a reduction reaction under the catalysis of Raney nickel to generate 4-thiophenyl o-phenylenediamine . Finally, a cyclization reaction between 4-thiophenyl o-phenylenediamine and N-(trichloromethyl) methyl carbamate yields fenbendazole .Molecular Structure Analysis
The molecular structure of Fenbendazole amine hydrochloride includes a benzimidazole ring substituted with an amine and a phenylthio group . The IUPAC name for this compound is 6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride .Chemical Reactions Analysis
Fenbendazole, the parent compound of Fenbendazole amine hydrochloride, has been found to interact with β-tubulin, leading to the disruption of microtubule formation . This disruption inhibits the polymerization of tubulin dimers in cells of parasites, causing their death .Physical And Chemical Properties Analysis
Fenbendazole amine hydrochloride has a molecular weight of 277.77 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 277.0440463 g/mol . The topological polar surface area of the compound is 80 Ų .Aplicaciones Científicas De Investigación
Pharmacological Profile Exploration
The benzimidazole class, to which Fenbendazole-amine Hydrochloride belongs, has a wide range of pharmacological applications. It includes potential uses as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine, and in neurological, endocrinological, and ophthalmological drugs. Researchers are investigating these diverse therapeutic potentials to expand the compound’s applications .
Mecanismo De Acción
Target of Action
Fenbendazole-amine Hydrochloride, also known as Fenbendazole, primarily targets β-tubulin . β-tubulin is a protein that forms part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, intracellular trafficking, and modulating cellular shape .
Mode of Action
Fenbendazole selectively blocks the synthesis of microtubules by binding to β-tubulin . This action stops the polymerization of tubulin dimers in parasite cells, leading to their death . It also exhibits similar effects against tumor cells .
Biochemical Pathways
Fenbendazole affects multiple biochemical pathways. It induces apoptosis through its interaction with β-tubulin, leading to cell cycle arrest and cytotoxicity . It also inhibits glucose uptake in cancer cells, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2 . This enzyme helps tumors thrive by generating more sugar and accelerating lactic acidosis in the extracellular matrix . Fenbendazole might also enhance the activity of p53, a strong tumor suppressor in our bodies .
Result of Action
Fenbendazole causes a number of molecular and cellular effects. It suppresses the growth of cells via p21-mediated cell cycle arrest at G1/S and G2/M, and results in apoptosis only in actively growing cells . It also up-regulates p21, an inhibitor of cyclin-CDK, but suppresses the expression of cell cycle-promoting proteins .
Action Environment
The action, efficacy, and stability of Fenbendazole can be influenced by various environmental factors. It’s worth noting that the compound’s effects can vary under different conditions, even in the same cells
Direcciones Futuras
Recent studies have shown that fenbendazole has potential anti-cancer properties . It has been found to affect the bone marrow and the immune system . Moreover, unexpected results in tumor models during facility treatment with fenbendazole have prompted preclinical and clinical studies of the potential roles of benzimidazoles in cancer . These findings suggest that fenbendazole could be repurposed for cancer treatment in the future .
Propiedades
IUPAC Name |
6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSPKSYMRODIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbendazole-amine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)



![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)